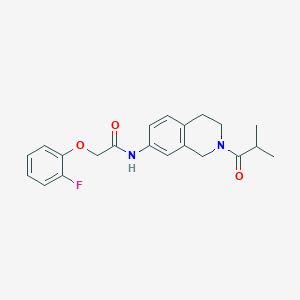

2-(2-fluorophenoxy)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

2-(2-Fluorophenoxy)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic acetamide derivative characterized by a 2-fluorophenoxy group linked to an acetamide backbone and a 2-isobutyryl-substituted tetrahydroisoquinolin moiety. This structure combines three key features:

- Acetamide linkage: A common scaffold in agrochemicals and pharmaceuticals, facilitating hydrogen bonding and target interactions.

- Tetrahydroisoquinolin moiety: A nitrogen-containing heterocycle modified with an isobutyryl group, which may enhance lipophilicity and influence pharmacokinetic properties.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O3/c1-14(2)21(26)24-10-9-15-7-8-17(11-16(15)12-24)23-20(25)13-27-19-6-4-3-5-18(19)22/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUMRVJMPLZKSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps:

-

Formation of the Fluorophenoxy Intermediate: : The initial step involves the preparation of the 2-fluorophenoxy intermediate. This can be achieved by reacting 2-fluorophenol with an appropriate halogenated acetic acid derivative under basic conditions to form the ester or ether linkage.

-

Synthesis of the Tetrahydroisoquinoline Derivative: : The next step involves synthesizing the tetrahydroisoquinoline derivative. This can be done by hydrogenating isoquinoline in the presence of a suitable catalyst to obtain 1,2,3,4-tetrahydroisoquinoline.

-

Coupling Reaction: : The final step is the coupling of the fluorophenoxy intermediate with the tetrahydroisoquinoline derivative. This is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.

Reduction: Reduction reactions can target the carbonyl group in the isobutyryl moiety, potentially converting it to an alcohol.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Alcohol derivatives of the isobutyryl group.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The fluorophenoxy group might enhance binding affinity through hydrophobic interactions, while the tetrahydroisoquinoline moiety could interact with specific binding sites on proteins.

Comparison with Similar Compounds

Key Compounds:

WH7 (2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide): Phenoxy substituent: 4-Chloro-2-methylphenoxy (vs. 2-fluorophenoxy in the target compound). N-substituent: Triazole ring (vs. tetrahydroisoquinolin). Activity: Demonstrated auxin-like activity in plant models .

Compound 533 (2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide): Phenoxy substituent: 2,4-Dichlorophenoxy (vs. mono-fluorinated). N-substituent: 4-Methylpyridin-2-yl (vs. tetrahydroisoquinolin). Activity: Higher herbicidal potency due to dichloro substitution .

Table 1: Phenoxy Substituent Effects

Key Compounds ():

N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30): N-substituent: n-Butyl. Yield: 82% (highest in series). Melting point: 75°C .

2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31): N-substituent: Hydroxy-methylpropan. Yield: 54% (moderate). Melting point: 84°C .

Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32): N-substituent: Isoleucine methyl ester. Yield: 51% (lowest). Optical activity: [α]²²D = +61.1° (CHCl₃) .

Pharmacologically Active Acetamides

Benzothiazole Derivatives (): Examples: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide. Key difference: Benzothiazole core (vs. tetrahydroisoquinolin) with trifluoromethyl group.

Phenoxyacetamides with Peptide-like Chains (): Example: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide. Key difference: Multi-stereocentric peptide backbone (vs. tetrahydroisoquinolin). Implication: Potential protease inhibition or antimicrobial use .

Research Implications and Gaps

- Target Compound Advantages: The 2-fluorophenoxy group balances electronegativity and size, while the tetrahydroisoquinolin moiety may improve blood-brain barrier penetration compared to simpler N-substituents (e.g., n-butyl in compound 30) .

- Synthesis Challenges: Complex N-substituents (e.g., tetrahydroisoquinolin) likely reduce yield compared to compound 30’s 82% .

- Biological Potential: Structural parallels to auxin agonists and antimicrobial agents suggest untested agrochemical or therapeutic applications.

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Chemical Formula : C₁₈H₁₈FNO₃

- Molecular Weight : 321.34 g/mol

This compound features a fluorophenoxy group and a tetrahydroisoquinoline moiety, which are known to influence its biological activity.

Anticonvulsant Activity

Research indicates that compounds with similar structural features exhibit anticonvulsant properties. For instance, a series of 2-substituted phenyl oxadiazoles were synthesized and tested for their anticonvulsant activity. One of the derivatives displayed significant efficacy in both the PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models, suggesting that the presence of a fluorine atom may enhance anticonvulsant effects through interaction with benzodiazepine receptors .

Inhibition of Enzymatic Activity

Another study highlighted the importance of fluorinated compounds in enzyme inhibition. Specifically, N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide was shown to inhibit α-l-fucosidases effectively, with an IC50 value of 0.0079 μM against human lysosomal α-l-fucosidase. This suggests that the fluorine atom can significantly enhance the compound's potency and selectivity .

The biological activity of 2-(2-fluorophenoxy)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide may involve several mechanisms:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, particularly those involved in seizure activity.

- Enzyme Inhibition : The presence of the fluorine atom appears to increase the binding affinity to target enzymes, thereby enhancing inhibitory effects.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 2-(2-fluorophenoxy)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide?

- Methodological Answer : Focus on reaction condition control (e.g., inert atmosphere for amide coupling, precise temperature for cyclization) and intermediate purification. Use HPLC to monitor reaction progress and NMR to confirm intermediate structures . Solvent selection (e.g., dichloromethane for acylation steps) and stoichiometric ratios (e.g., 1.2 equivalents of isobutyryl chloride) are critical to minimize side products.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Combine chromatographic (HPLC with C18 columns, ≥95% purity threshold) and spectroscopic methods (¹H/¹³C NMR for functional group verification, HRMS for molecular weight confirmation). X-ray crystallography can resolve stereochemical ambiguities if single crystals are obtainable .

Q. How can researchers establish preliminary structure-activity relationships (SAR) for this compound?

- Methodological Answer : Synthesize analogs with variations in the fluorophenoxy or isobutyryl groups. Test biological activity in target-specific assays (e.g., kinase inhibition) and correlate substituent effects using computational tools like molecular docking or QSAR modeling .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across independent studies?

- Methodological Answer : Perform orthogonal validation assays (e.g., SPR for binding affinity, cellular viability assays) to confirm activity. Investigate batch-to-batch variability via impurity profiling (HPLC-MS) and ensure consistent assay conditions (e.g., cell passage number, serum concentration) .

Q. What computational strategies are recommended for predicting the compound’s metabolic stability and off-target interactions?

- Methodological Answer : Use density functional theory (DFT) to assess metabolic hotspots (e.g., fluorophenoxy cleavage). Combine molecular dynamics (MD) simulations with cytochrome P450 isoform docking to predict hepatic metabolism. Validate with in vitro microsomal assays .

Q. How can in vitro-to-in vivo efficacy discrepancies be systematically investigated?

- Methodological Answer : Conduct ADME studies to evaluate bioavailability (e.g., Caco-2 permeability, plasma protein binding). Optimize formulations (e.g., nanoemulsions for solubility) and use pharmacokinetic modeling to align dosing regimens with target engagement thresholds .

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Employ CRISPR/Cas9 knockout models to identify critical targets. Use phosphoproteomics or thermal shift assays to map signaling pathways. Cross-validate findings with siRNA silencing or competitive binding studies .

Q. How can statistical design of experiments (DoE) improve reaction yield and scalability?

- Methodological Answer : Apply factorial designs to optimize variables (temperature, catalyst loading). Use response surface methodology (RSM) to identify non-linear interactions. Validate robustness via center-point replicates and scale-up using geometric similarity principles .

Q. What strategies are effective for profiling the compound’s selectivity against structurally related off-targets?

- Methodological Answer : Screen against panels of related enzymes/receptors (e.g., GPCR/kinase arrays). Use cryo-EM or X-ray crystallography to resolve binding modes. Compare inhibition constants (Ki) across targets and prioritize structural modifications for selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.